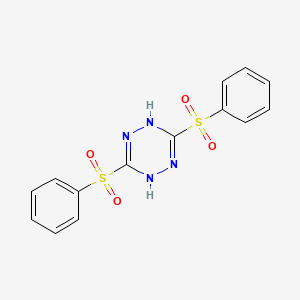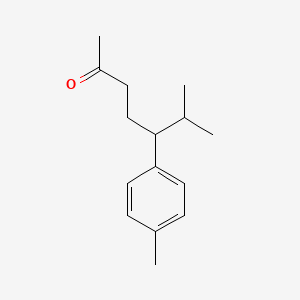
6-Methyl-5-(4-methylphenyl)heptan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methyl-5-(4-methylphenyl)heptan-2-one is an organic compound with the molecular formula C15H22O It is a ketone, characterized by the presence of a carbonyl group (C=O) bonded to a methyl group and a phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-5-(4-methylphenyl)heptan-2-one can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically proceeds under anhydrous conditions to prevent the hydrolysis of the acyl chloride.
Another method involves the use of Grignard reagents. In this approach, a Grignard reagent (RMgX) reacts with a ketone or aldehyde to form a tertiary alcohol, which is then oxidized to yield the desired ketone. The reaction conditions usually involve anhydrous ether as the solvent and a controlled temperature to ensure the stability of the Grignard reagent.
Industrial Production Methods
Industrial production of this compound often employs large-scale Friedel-Crafts acylation due to its efficiency and scalability. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and maximize yield. Additionally, the use of advanced purification techniques such as distillation and recrystallization ensures the production of high-purity compounds.
Analyse Des Réactions Chimiques
Types of Reactions
6-Methyl-5-(4-methylphenyl)heptan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the carbonyl group can yield secondary alcohols. Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the leaving groups attached to the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol; lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Secondary alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
6-Methyl-5-(4-methylphenyl)heptan-2-one has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mécanisme D'action
The mechanism of action of 6-Methyl-5-(4-methylphenyl)heptan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The carbonyl group plays a crucial role in these interactions, often forming hydrogen bonds or covalent bonds with the active sites of enzymes. This interaction can modulate the activity of the enzyme or receptor, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Methyl-5-hepten-2-one: A structurally similar compound with a double bond in the heptane chain.
6-Methyl-6-(5-methylfuran-2-yl)heptan-2-one: Contains a furan ring instead of a phenyl group.
2-Heptanone: A simpler ketone with a shorter carbon chain.
Uniqueness
6-Methyl-5-(4-methylphenyl)heptan-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Propriétés
Numéro CAS |
919282-88-5 |
|---|---|
Formule moléculaire |
C15H22O |
Poids moléculaire |
218.33 g/mol |
Nom IUPAC |
6-methyl-5-(4-methylphenyl)heptan-2-one |
InChI |
InChI=1S/C15H22O/c1-11(2)15(10-7-13(4)16)14-8-5-12(3)6-9-14/h5-6,8-9,11,15H,7,10H2,1-4H3 |
Clé InChI |
JEPAXNFSAHIYJD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(CCC(=O)C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{4-[(Naphthalene-1-carbonyl)amino]piperidin-1-yl}butanoic acid](/img/structure/B14204636.png)
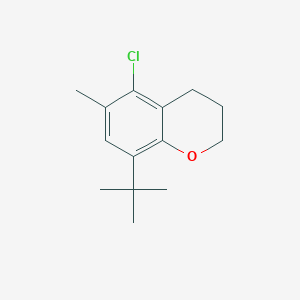
![1-(4-{4-[2-(Pyridin-2-YL)ethenyl]phenyl}piperazin-1-YL)octan-1-one](/img/structure/B14204642.png)
![Quinoline, 8-[2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-pyrimidinyl]-](/img/structure/B14204648.png)
![Benzamide, N-[2-(2,4-difluorophenyl)-5-phenyl-2H-1,2,3-triazol-4-yl]-](/img/structure/B14204661.png)
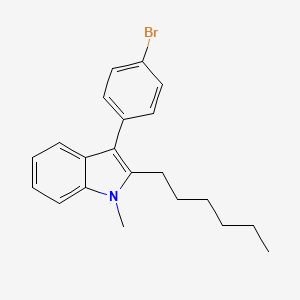
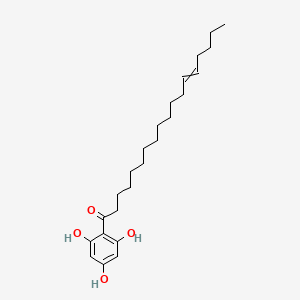

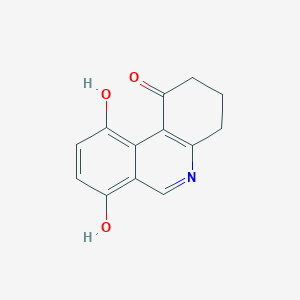

![1-Bromo-2-[(2-chlorophenyl)ethynyl]benzene](/img/structure/B14204703.png)
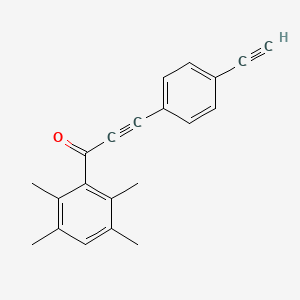
![2-[(4-Methylbenzene-1-sulfonyl)amino]undecyl acetate](/img/structure/B14204710.png)
